molecular formula C22H22N4O3 B14969085 6-oxo-1-(2-oxo-2-(phenethylamino)ethyl)-N-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide

6-oxo-1-(2-oxo-2-(phenethylamino)ethyl)-N-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B14969085
M. Wt: 390.4 g/mol
InChI Key: QJQLVEPFRLSNNO-UHFFFAOYSA-N
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Description

N-(4-METHYLPHENYL)-6-OXO-1-{[(2-PHENYLETHYL)CARBAMOYL]METHYL}-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyridazine ring, a phenyl group, and a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-METHYLPHENYL)-6-OXO-1-{[(2-PHENYLETHYL)CARBAMOYL]METHYL}-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 4-methylphenylhydrazine with ethyl acetoacetate to form the pyridazine ring. This intermediate is then reacted with phenylethyl isocyanate under controlled conditions to introduce the carbamoyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-METHYLPHENYL)-6-OXO-1-{[(2-PHENYLETHYL)CARBAMOYL]METHYL}-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl and pyridazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted amides.

Scientific Research Applications

N-(4-METHYLPHENYL)-6-OXO-1-{[(2-PHENYLETHYL)CARBAMOYL]METHYL}-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-METHYLPHENYL)-6-OXO-1-{[(2-PHENYLETHYL)CARBAMOYL]METHYL}-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-(4-METHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE: Lacks the carbamoyl group, leading to different chemical properties and applications.

    N-(4-METHYLPHENYL)-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE: Lacks the oxo group, affecting its reactivity and biological activity.

    N-(4-METHYLPHENYL)-6-OXO-1-{[(2-METHYLETHYL)CARBAMOYL]METHYL}-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE: Has a different substituent on the carbamoyl group, leading to variations in its chemical behavior.

Uniqueness

N-(4-METHYLPHENYL)-6-OXO-1-{[(2-PHENYLETHYL)CARBAMOYL]METHYL}-1,6-DIHYDROPYRIDAZINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H22N4O3

Molecular Weight

390.4 g/mol

IUPAC Name

N-(4-methylphenyl)-6-oxo-1-[2-oxo-2-(2-phenylethylamino)ethyl]pyridazine-3-carboxamide

InChI

InChI=1S/C22H22N4O3/c1-16-7-9-18(10-8-16)24-22(29)19-11-12-21(28)26(25-19)15-20(27)23-14-13-17-5-3-2-4-6-17/h2-12H,13-15H2,1H3,(H,23,27)(H,24,29)

InChI Key

QJQLVEPFRLSNNO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)CC(=O)NCCC3=CC=CC=C3

Origin of Product

United States

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